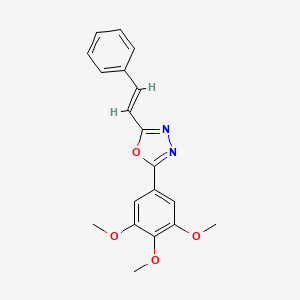

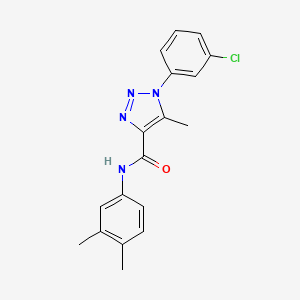

(E)-2-styryl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

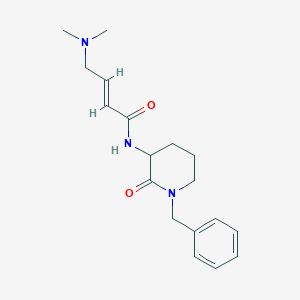

“(E)-2-styryl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a compound that contains a 3,4,5-trimethoxyphenyl fragment . This fragment is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .

Synthesis Analysis

The synthesis of compounds with a 3,4,5-trimethoxyphenyl fragment has been reported in various studies. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the compound , is a six-membered electron-rich ring . This ring has been incorporated in a wide range of therapeutically interesting drugs .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For example, derivatives showing moderate dual inhibition of AChE and BChE have been identified, with some compounds exhibiting better efficacy than established drugs in inhibiting AChE (Pflégr et al., 2022). Molecular docking studies suggest that these compounds block the entry into the enzyme gorge and catalytic site, offering insights into structure-activity relationships.

Antimicrobial Activity

Sulfone-linked bis heterocycles incorporating the oxadiazole ring have been synthesized and demonstrated pronounced antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Padmavathi et al., 2008).

Material Science Applications

Electroluminescence and Organic Electronics

Oxadiazole derivatives have been explored for their utility in organic electronics, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs). These studies involve the design and synthesis of novel compounds with the oxadiazole core, aiming to improve the performance of OLEDs through enhanced electron-transporting and hole-blocking capabilities. For instance, new fluorenevinylene-based trimers incorporating oxadiazole units have shown promising electroluminescent properties, indicating their potential use in the fabrication of OLED devices with improved efficiency and stability (Mikroyannidis et al., 2006).

Propriétés

IUPAC Name |

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSLFLJHBCUBOB-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)

![1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)